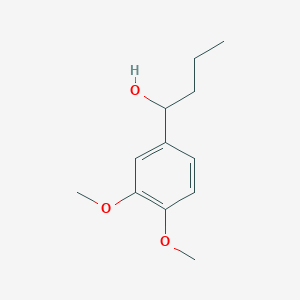
1-(3,4-Dimethoxyphenyl)butan-1-ol
Overview
Description
“1-(3,4-Dimethoxyphenyl)butan-1-ol” is a chemical compound with a molecular weight of 210.27 . Its IUPAC name is 1-(3,4-dimethoxyphenyl)-1-butanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Chemical Reactions and Basicity
1-(3,4-Dimethoxyphenyl)butan-1-ol has been studied in various chemical reactions, demonstrating unique reactivity and basicity characteristics. Wada et al. (1999) explored its reactions in the presence of acid, leading to various derivatives like ketones and aldehydes. The study also examined its basicity, providing insights into its stability and reactivity under different conditions (Wada et al., 1999).
Synthesis Applications
The compound has been used in the stereoselective synthesis of olefins, as shown by McCague (1987), where its dehydration was instrumental in producing the Z isomer of but-1-ene. This process is significant in the context of synthesizing compounds like tamoxifen, an anti-cancer drug (McCague, 1987).
Solvation Studies
In solvation studies, Varfolomeev et al. (2015) reported on the specific interactions in binary mixtures involving butan-1-ol. Their findings on enthalpy changes and molecular interactions contribute to understanding the solvation behavior of such compounds (Varfolomeev et al., 2015).
Thermophysical Characteristics
Domańska and Marciniak (2007) investigated the liquid–liquid equilibria of binary systems containing butan-1-ol, providing data on its solubility and thermophysical properties. This research is valuable for applications in green chemistry and separation processes (Domańska & Marciniak, 2007).
Kinetic Studies in Oxidation
Nie et al. (2014) conducted a kinetics study of the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a related compound, with chlorine dioxide. This research provides insights into the oxidative behavior and potential applications in environmental pollution control in the pulp bleaching process (Nie et al., 2014).
Peroxyl-Radical-Scavenging Activity
Stobiecka et al. (2016) explored the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues. This study provides a basis for understanding the antioxidant properties and potential applications of related compounds in health and medicine (Stobiecka et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that interact with lignin peroxidase (lip), an enzyme crucial for degrading aromatic hydrocarbons .
Mode of Action
The compound’s interaction with its targets involves several non-enzymatic reactions. In a reaction mechanism involving LiP, the enzyme catalyzes the C–C cleavage of a propenyl side chain . This process includes radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .
Biochemical Pathways
Given its structural similarity to other compounds, it may influence pathways related to the degradation of aromatic hydrocarbons .
Pharmacokinetics
Its physical and chemical properties, such as a density of 1043g/cm3, a boiling point of 3163ºC at 760 mmHg, and a flashpoint of 1451ºC, may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on its interaction with lip, it may contribute to the degradation of aromatic hydrocarbons .
Biochemical Analysis
Biochemical Properties
1-(3,4-Dimethoxyphenyl)butan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its metabolism and subsequent biochemical transformations .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In melanoma cells, for example, it has been shown to enhance melanogenesis by increasing the expression of tyrosinase, a key enzyme in melanin synthesis . This compound also influences cell signaling pathways, such as the ERK and p38 pathways, which are crucial for cell proliferation and differentiation . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time. For example, prolonged exposure to this compound can lead to sustained activation of certain signaling pathways, resulting in long-term changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced melanogenesis and improved oxidative stress responses . At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired metabolic function . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and function, as well as its interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels, further modulating cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . For instance, it may be transported across cell membranes by specific carrier proteins, ensuring its efficient delivery to intracellular targets .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with specific biomolecules and facilitate its involvement in localized biochemical processes .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASWWHFEGBUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306282 | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54419-22-6 | |
| Record name | NSC174871 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





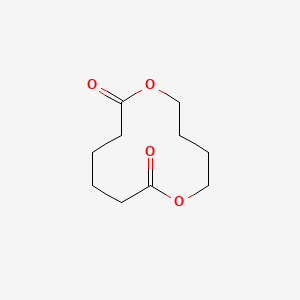


![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)
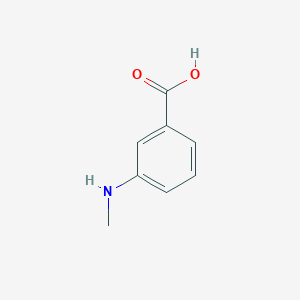

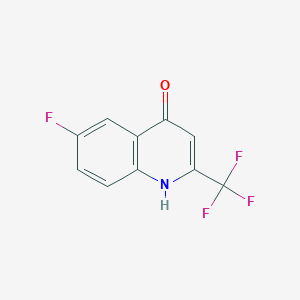
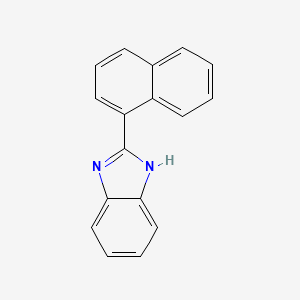
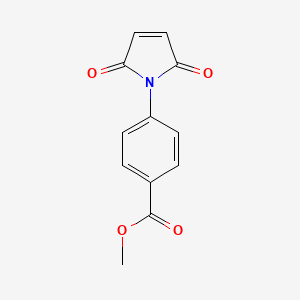
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
